

6-(4-Chlorophenyl)-2-chloropyridine-4-carboxaldehyde MSDS and safety data

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Compound of Interest

Compound Name:	2-Chloro-6-(4-chlorophenyl)pyridine-4-carbaldehyde
CAS No.:	881402-40-0
Cat. No.:	B12021719

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Technical Guide: 6-(4-Chlorophenyl)-2-chloropyridine-4-carboxaldehyde

Safety, Handling, and Experimental Protocols for Research Intermediates

Part 1: Chemical Identity & Structural Profile

Compound Name: 6-(4-Chlorophenyl)-2-chloropyridine-4-carboxaldehyde Classification: Halogenated Heteroaromatic Aldehyde / Biaryl Scaffold Molecular Formula:

Molecular Weight: 252.10 g/mol (Calculated) CAS Number: Not widely indexed (Treat as Novel Chemical Entity - NCE)

Structural Significance in Drug Discovery

This compound represents a "privileged scaffold" in medicinal chemistry. The 2-chloropyridine moiety serves as an electrophilic handle for nucleophilic aromatic substitution (

), while the aldehyde at the C4 position is a versatile linchpin for reductive amination or olefination. The 4-chlorophenyl group at C6 provides lipophilic bulk, often critical for occupying hydrophobic pockets in kinase or GPCR targets.

Table 1: Predicted Physicochemical Properties (SAR-Derived)

Property	Value / Prediction	Rationale
Physical State	Solid (Powder/Crystalline)	High degree of conjugation and biaryl rigidity.
Color	Pale Yellow to Off-White	Pyridine/Aldehyde conjugation typically yields yellow hues.
Melting Point	95°C – 115°C (Est.)	Analogous to 6-(4-chlorophenyl)-2-pyridinecarboxaldehyde (MP ~93-97°C).
Solubility	DMSO, DCM, EtOAc, THF	Lipophilic biaryl system; insoluble in water.
Reactivity	Oxidation-Prone	Aldehyde readily oxidizes to carboxylic acid in air.
LogP	-3.5 – 4.0	High lipophilicity due to two chloro groups and aromatic rings.

Part 2: Hazard Identification & Risk Assessment (GHS)

Note: As an NCE, specific toxicological data (LD50) is likely unavailable. The following classification is derived from Structure-Activity Relationships (SAR) of analogous halogenated pyridines and aldehydes.

GHS Classification (Precautionary)

- Signal Word:WARNING
- Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
- Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

- Skin Sensitization: Category 1 (Aldehydes are known sensitizers).
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Critical Toxicology Insights

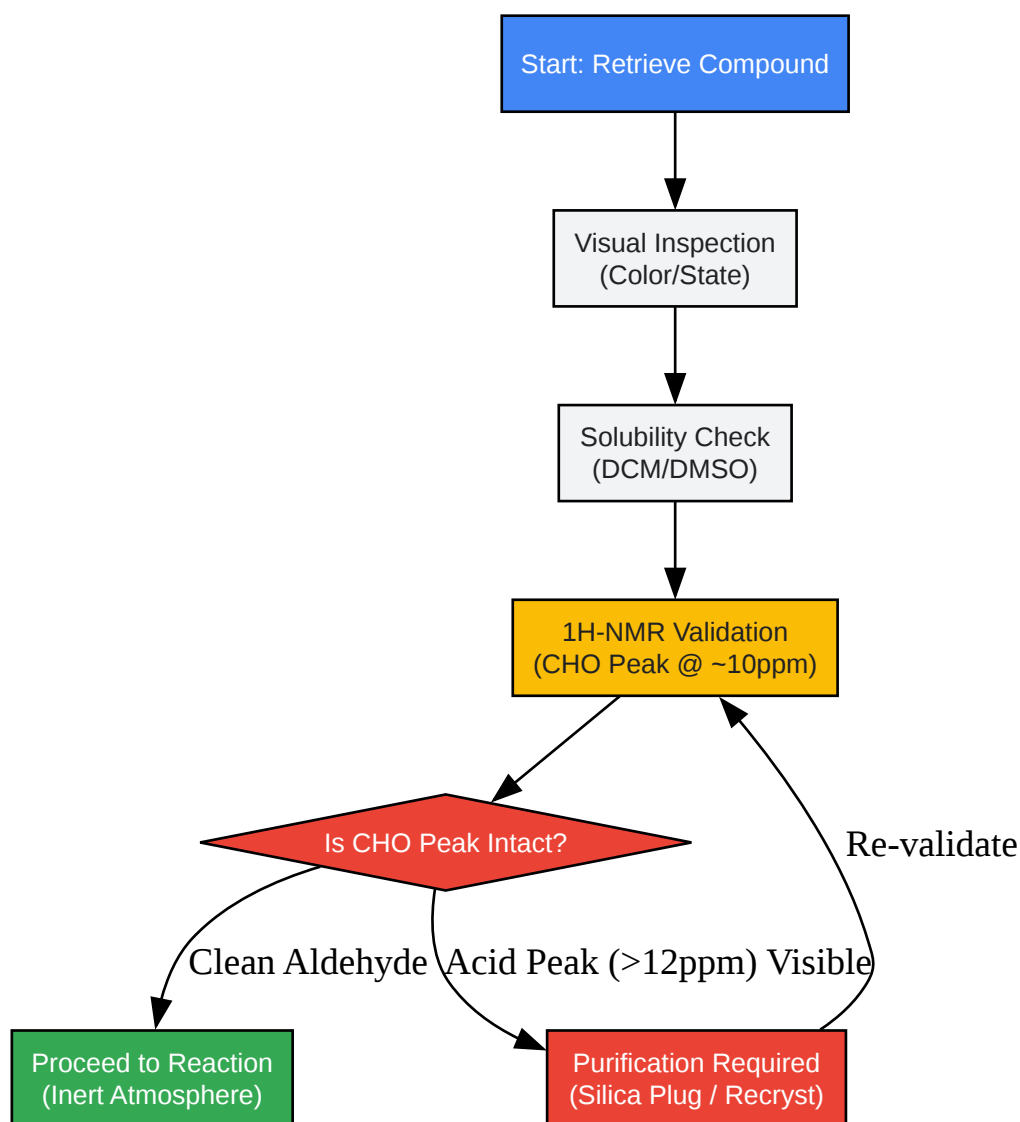
- Aldehyde Reactivity: The C4-aldehyde is a "soft" electrophile. It can form Schiff bases with biological amines (proteins/DNA), leading to sensitization (contact dermatitis) [1].
- Halogenated Pyridine Toxicity: Chlorinated pyridines can exhibit hepatotoxicity. The presence of leaving groups (Cl) suggests potential for alkylation if metabolically activated, though the electron-deficient ring mitigates this compared to alkyl halides [2].

Part 3: Safe Handling & Containment Strategy

The "Self-Validating" Handling Protocol

Do not assume purity or stability. Use this workflow to validate the compound before every critical experiment.

DOT Diagram: Handling & Validation Logic



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Figure 1: Pre-experiment validation workflow to ensure aldehyde integrity against oxidation.

Storage & Stability

- Atmosphere: Store under Argon or Nitrogen. Aldehydes autooxidize to carboxylic acids (6-(4-chlorophenyl)-2-chloropyridine-4-carboxylic acid) upon exposure to air.
- Temperature: 2°C to 8°C (Refrigerate).
- Container: Amber glass to prevent photodegradation of the pyridine ring.

Part 4: Emergency Response & Waste Management

Table 2: Emergency Response Protocols

Scenario	Immediate Action	Technical Rationale
Skin Contact	Wash with soap/water for 15 min. Do NOT use ethanol.	Ethanol increases skin permeability, potentially enhancing absorption of the lipophilic compound.
Eye Contact	Flush with water/saline for 15 min.[2][3][4]	Aldehydes cause protein cross-linking in corneal tissue; immediate dilution is critical.
Spill (Solid)	Wet sweep with absorbent pads. Avoid dust generation.[1][2][3]	Prevents inhalation of sensitizing dust.
Spill (Solution)	Absorb with vermiculite.[5] Quench with aqueous bisulfite (optional).	Bisulfite forms an adduct with the aldehyde, reducing volatility and reactivity before disposal.

Waste Disposal

- Stream: Halogenated Organic Waste.
- Prohibition: Do NOT mix with strong oxidizers (e.g., Nitric acid) or strong bases (exothermic polymerization risk).
- Destruction: High-temperature incineration equipped with scrubbers for HCl/NO_x gases.

Part 5: Application Scientist's Notes (Synthesis & Reactivity)

Reaction Monitoring (TLC)

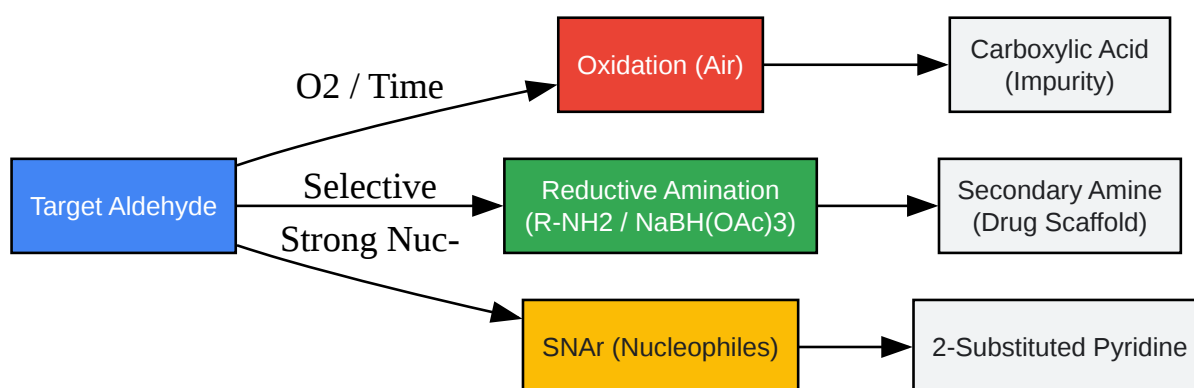
- Mobile Phase: 20-30% Ethyl Acetate in Hexanes.

- Visualization: UV (254 nm). The biaryl system is highly UV active.
- Stain: 2,4-DNP (Dinitrophenylhydrazine).
 - Observation: The aldehyde will turn Orange/Red immediately. The carboxylic acid impurity will NOT stain with DNP. This is a rapid "self-validating" purity check [3].

Common Synthetic Pitfalls

- Oxidation: If the NMR shows a broad singlet >12 ppm, your aldehyde has oxidized.
 - Fix: Dissolve in DCM, wash with saturated (removes acid), dry over , and concentrate.
- Nucleophilic Attack: The C2-Chloro position is reactive. Avoid using strong nucleophiles (e.g., alkoxides) if you only intend to react the aldehyde, unless you want side products.

DOT Diagram: Reactivity Pathways



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Figure 2: Primary reactivity pathways and degradation risks for the scaffold.

References

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